molecular formula C13H6O5 B3012623 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid CAS No. 1146-73-2

1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid

Cat. No. B3012623
CAS RN: 1146-73-2
M. Wt: 242.186
InChI Key: DVGKTVKVVIFKFP-UHFFFAOYSA-N
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Description

1,3-Dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid is a chemical compound with the molecular formula C13H6O5 . It is also known by other names such as 1,3-dioxo-1,3-dihydrobenzo[de]isochromene-6-carboxylic acid and 1,8,4-naphthalene tricarboxylic anhydride .


Molecular Structure Analysis

The molecular structure of 1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid consists of 13 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 242.184 Da and the monoisotopic mass is 242.021530 Da .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

DBIC serves as a valuable starting material in organic synthesis. Researchers utilize it to create novel compounds with potential biological activity. By modifying its structure, chemists can design derivatives that target specific enzymes, receptors, or pathways. For instance, DBIC derivatives have been investigated as potential anti-inflammatory agents, anticancer drugs, or antimicrobial compounds .

Organic Light-Emitting Diodes (OLEDs)

DBIC’s unique electronic properties make it an attractive candidate for OLEDs. Its high electron mobility and charge transfer characteristics contribute to efficient light emission. Researchers have explored DBIC-based materials as emissive layers in OLED devices, aiming to improve display technology and energy efficiency.

Photophysical Studies and Fluorescence Sensing

DBIC exhibits interesting photophysical behavior, including fluorescence emission. Scientists use it as a probe in fluorescence studies to investigate molecular interactions, binding events, and environmental changes. By attaching specific functional groups to DBIC, researchers can design fluorescent sensors for detecting analytes such as metal ions or biomolecules .

Materials Science: Thin Films and Coatings

Thin films of DBIC can be deposited on surfaces to create functional coatings. These coatings may have applications in corrosion protection, optical devices, or sensors. Researchers explore DBIC’s self-assembly properties to design robust and stable coatings for various substrates .

Photocatalysis and Solar Energy Conversion

DBIC derivatives have been studied for their photocatalytic properties. When irradiated with light, they can initiate chemical reactions, such as degradation of organic pollutants or water splitting for hydrogen production. These applications are relevant to environmental remediation and renewable energy research .

Supramolecular Chemistry and Host-Guest Interactions

DBIC can form inclusion complexes with other molecules through non-covalent interactions. Researchers investigate its ability to act as a host molecule, accommodating guest species within its cavity. These studies contribute to our understanding of supramolecular chemistry and may lead to applications in drug delivery or molecular recognition .

properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6O5/c14-11(15)7-4-5-9-10-6(7)2-1-3-8(10)12(16)18-13(9)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKTVKVVIFKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid

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